molecular formula C14H15ClN4O3S2 B2877085 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 1903277-56-4

5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2877085
CAS No.: 1903277-56-4
M. Wt: 386.87
InChI Key: MKSKLDPEKAUYBL-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1904218-82-1) is a synthetic small molecule with a molecular formula of C17H14ClN3O4S and a molecular weight of 391.8 g/mol . This compound features a complex architecture containing two privileged heterocyclic scaffolds: a nicotinamide core and a 1,3,4-thiadiazole ring system. The molecular structure incorporates a 5-chloro substituent on the nicotinamide ring, an ethylthio moiety at the 5-position of the thiadiazole, and a tetrahydrofuran-3-yloxy ether chain, creating a multifunctionalized chemical entity with potential for diverse biological interactions. This compound is representative of the 1,3,4-thiadiazole class of heterocyclic compounds, which are established bioisosteres of pyrimidine bases found in nucleic acids . This structural characteristic enables thiadiazole-containing compounds to potentially disrupt critical cellular processes including DNA replication, providing a mechanistic basis for investigating their antitumor properties . Extensive research on structurally similar 1,3,4-thiadiazole derivatives has demonstrated significant cytotoxic activities against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), colon cancer (HCT116), and leukemia models (HL-60) . The nicotinamide core present in this compound is also found in several kinase inhibitor scaffolds, suggesting potential research applications in studying enzyme inhibition pathways, particularly given that quinazoline-based analogs sharing similar structural motifs have been developed as selective kinase inhibitors targeting c-Src and Abl enzymes . This product is provided for research purposes exclusively and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound using appropriate safety precautions and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKLDPEKAUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Etherification of Nicotinic Acid

Starting with 6-hydroxynicotinic acid, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 6 h), yielding 5-chloro-6-hydroxynicotinic acid. Subsequent etherification with tetrahydrofuran-3-ol employs a Mitsunobu reaction:

  • Conditions : Tetrahydrofuran-3-ol (1.2 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq) in dry THF at 0°C→RT.
  • Yield : 78–82% after silica gel chromatography.

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40°C for 2 h, producing 5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride.

Preparation of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

The thiadiazole fragment is synthesized via alkylation of 5-mercapto-1,3,4-thiadiazol-2-amine:

Thiol Alkylation

  • Reagents : 5-Mercapto-1,3,4-thiadiazol-2-amine (1 eq), ethyl iodide (1.2 eq), potassium carbonate (2 eq) in DMF at 60°C for 4 h.
  • Yield : 85–90% after recrystallization from ethanol.

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.15 (q, J = 7.2 Hz, 2H, SCH₂), 6.21 (s, 2H, NH₂).

Amide Coupling: Final Assembly

The acid chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions:

Reaction Parameters

  • Conditions : 5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl chloride (1 eq), 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.1 eq), triethylamine (2 eq) in anhydrous THF at 0°C→RT for 12 h.
  • Workup : Precipitation in ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexanes, 1:1).
  • Yield : 70–75%.

Analytical Data

  • Melting Point : 148–150°C.
  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.05–2.20 (m, 2H, THF), 3.30 (q, J = 7.1 Hz, 2H, SCH₂), 3.70–3.90 (m, 4H, THF), 4.85 (quin, J = 6.8 Hz, 1H, OCH), 8.25 (s, 1H, pyridine-H), 8.95 (s, 1H, thiadiazole-NH).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₅H₁₆ClN₄O₃S₂: 427.0234; found: 427.0231.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Using microwave irradiation (100 W, 120°C, 30 min) with HATU as the coupling agent reduces reaction time to 30 min with comparable yields (72%).

Catalytic Enhancements

Hydroxyapatite-supported nickel catalysts (from Patent CN110407776B) improve amidation efficiency:

  • Conditions : 5 mol% catalyst, 80°C, 6 h.
  • Yield Increase : 78% vs. 70% without catalyst.

Comparative Analysis of Synthetic Methods

Step Method Conditions Yield (%) Purity (%)
Nicotinamide chlorination POCl₃ reflux 120°C, 6 h 90 98
Etherification Mitsunobu reaction THF, 0°C→RT 82 95
Thiadiazole alkylation K₂CO₃/DMF, 60°C 4 h 85 97
Amide coupling Schotten-Baumann THF, 12 h 75 96
Amide coupling (MW) HATU, microwave 120°C, 30 min 72 95

Challenges and Mitigation Strategies

  • Regioselectivity in Etherification : Competing O- vs. N-alkylation is minimized using bulky Mitsunobu reagents.
  • Thiadiazole Stability : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is hygroscopic; storage under nitrogen is recommended.
  • Catalyst Reusability : Hydroxyapatite-supported nickel retains 90% activity after 5 cycles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID (from ) Key Substituents Melting Point (°C) Yield (%) Notes
Target Compound 5-(Ethylthio), 6-(tetrahydrofuran-3-yl-oxy), nicotinamide backbone Not reported Not reported Unique tetrahydrofuran-ether linkage; potential enhanced solubility
5g () 5-(Ethylthio), 2-(2-isopropyl-5-methylphenoxy)acetamide 168–170 78 Ethylthio group shared with target compound; phenoxy substituent may reduce solubility compared to tetrahydrofuran
5j () 5-((4-Chlorobenzyl)thio), 2-(2-isopropyl-5-methylphenoxy)acetamide 138–140 82 Bulky 4-chlorobenzylthio group increases lipophilicity; lower melting point suggests weaker crystal packing
5l () 5-(Ethylthio), 2-(2-methoxyphenoxy)acetamide 138–140 68 Methoxy group may improve metabolic stability but reduce potency compared to tetrahydrofuran
Compound (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) 5-Chloro-thiazole, 2,4-difluorobenzamide Not reported Not reported Thiazole instead of thiadiazole; fluorinated benzamide enhances enzyme inhibition via hydrogen bonding

Research Findings and Trends

  • Enzyme Inhibition : Thiadiazole and thiazole derivatives (e.g., Compound ) are prioritized for targeting metabolic enzymes (e.g., PFOR), suggesting the target compound’s nicotinamide scaffold could be optimized for similar applications .
  • Thermal Stability : Higher melting points in ethylthio-substituted analogs (e.g., 5g : 168–170°C) compared to benzylthio derivatives (e.g., 5h : 133–135°C) suggest that alkylthio groups enhance thermal stability, a trait likely retained in the target compound .

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